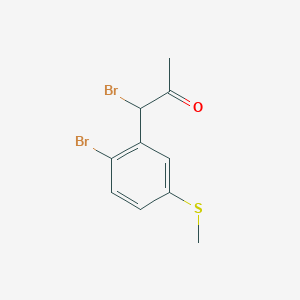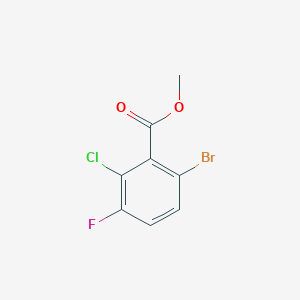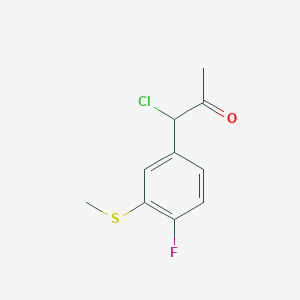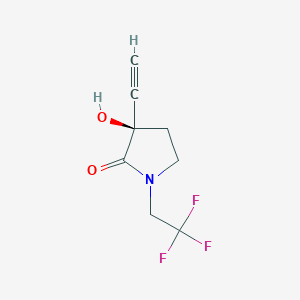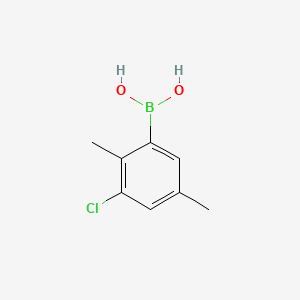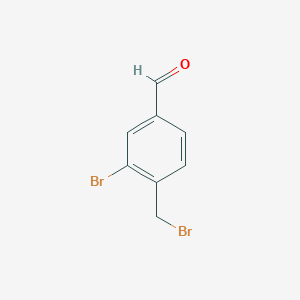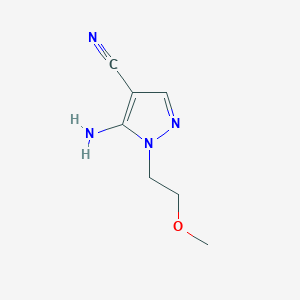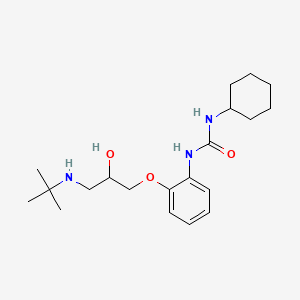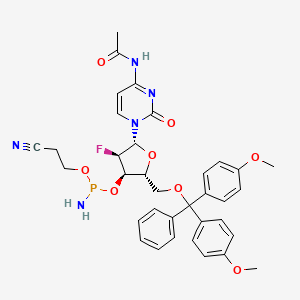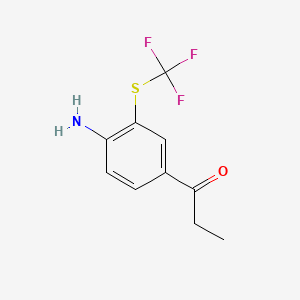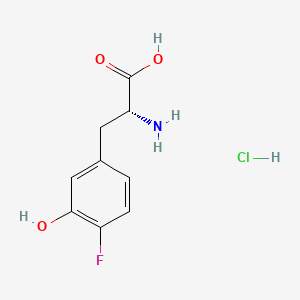
(R)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylalanine derivative.
Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.
Hydroxylation: Addition of the hydroxyl group to the phenyl ring.
Amination: Introduction of the amino group to the propanoic acid backbone.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways: Modulation of biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the fluorine atom.
®-2-Amino-3-(4-fluoro-phenyl)propanoic acid hydrochloride: Lacks the hydroxyl group.
Uniqueness
Fluorine Atom: Enhances the compound’s stability and bioavailability.
Hydroxyl Group: Increases the compound’s reactivity and potential for hydrogen bonding.
This detailed article provides a comprehensive overview of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H11ClFNO3 |
|---|---|
Molekulargewicht |
235.64 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;/h1-2,4,7,12H,3,11H2,(H,13,14);1H/t7-;/m1./s1 |
InChI-Schlüssel |
MAUGDVQDDJABMU-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)F.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


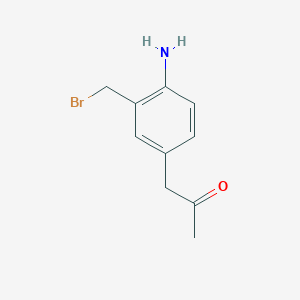
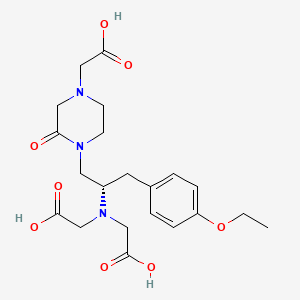
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
